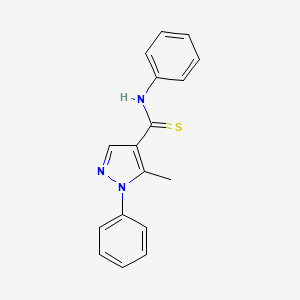

5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-methyl-1H-pyrazole-4-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.

5-methyl-1H-pyrazole-4-carboxamide: Lacks the diphenyl groups, making it less hydrophobic.

Uniqueness

5-methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide is unique due to its combination of a pyrazole ring with a thioamide group and diphenyl substituents, which contribute to its distinct chemical and biological properties .

Activité Biologique

5-Methyl-N,1-diphenyl-1H-pyrazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with methyl and diphenyl substituents, contributing to its lipophilicity and biological activity.

Target Enzymes

Research indicates that compounds within the pyrazole class can interact with various biological targets. Notably, this compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation:

- Cyclin-dependent kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Monoamine oxidases (MAOs) : The compound exhibits inhibitory activity against MAO-B, which is relevant for neurodegenerative diseases.

Biochemical Pathways

The inhibition of CDKs results in disrupted signaling pathways associated with tumor growth. Additionally, by inhibiting MAOs, the compound may influence neurotransmitter levels, providing potential therapeutic effects in mood disorders.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.08 | CDK inhibition |

| NCI-H460 | 0.16 | Apoptosis induction |

| HepG2 | 0.25 | Cell cycle arrest |

These findings demonstrate its effectiveness in inducing apoptosis and inhibiting proliferation in cancer cells.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes:

- In vitro studies : Demonstrated significant reduction in prostaglandin E2 levels.

- Animal models : Reduced carrageenan-induced edema comparable to standard anti-inflammatory drugs like indomethacin.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Candida albicans | 30 |

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

A study by Bandgar et al. assessed various pyrazole derivatives for anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.08 µM, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The observed effects were attributed to the inhibition of COX enzymes and subsequent reduction in inflammatory mediators .

Propriétés

IUPAC Name |

5-methyl-N,1-diphenylpyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-16(17(21)19-14-8-4-2-5-9-14)12-18-20(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYMTAMKAQPVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.